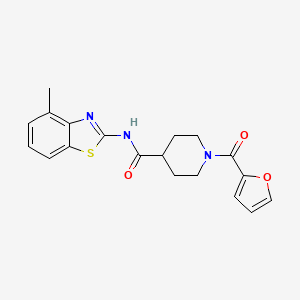
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione, commonly known as CFID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFID belongs to the class of indene-1,3-dione derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The exact mechanism of action of CFID is not fully understood. However, studies have suggested that CFID exerts its biological activities by modulating various signaling pathways in cells. For example, CFID has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. CFID has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
CFID has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CFID can induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of macrophages, and reduce the production of pro-inflammatory cytokines. CFID has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
CFID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its biological activities. However, CFID also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFID is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on CFID. One area of interest is the development of more efficient synthesis methods for CFID and its derivatives. Another area of interest is the investigation of the molecular targets and signaling pathways that are modulated by CFID. This could provide insights into the mechanism of action of CFID and help identify potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of CFID in animal models and human clinical trials.
合成法
The synthesis of CFID involves the reaction of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure CFID.
科学的研究の応用
CFID has been extensively studied for its potential therapeutic applications. Studies have shown that CFID exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. CFID has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, CFID has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme.
特性
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO2/c23-16-11-9-15(10-12-16)22(13-14-5-1-4-8-19(14)24)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNWMZPDNVHMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(4-chlorophenyl)-2-(2-fluorobenzyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)


![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)